(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine
Description
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine is a chiral amine featuring a trifluoromethoxy (-OCF₃) substituent at the meta-position of the phenyl ring. The compound is typically synthesized as a hydrochloride salt (CAS: 1373925-07-5) with a molecular weight of 241.64 g/mol (C₉H₁₁ClF₃NO) . Its stereochemistry is critical for applications in pharmaceuticals and agrochemicals, where enantiomeric purity (e.g., 98% ee, as noted in related compounds) ensures target specificity . The trifluoromethoxy group confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in drug design .
Properties
IUPAC Name |
(1S)-1-[3-(trifluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRKIDIISISOKH-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-(Trifluoromethoxy)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alkanes.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, the amine group can form hydrogen bonds with target proteins, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine and its analogs:
Key Comparative Insights
Substituent Effects :
- Electron-Withdrawing Groups : The -OCF₃ group in the target compound provides a balance of lipophilicity and metabolic resistance compared to -CF₃ (stronger electron-withdrawing) or -OCH₃ (electron-donating) .
- Positional Isomerism : Moving -OCF₃ from meta to para (e.g., 4-position) alters steric and electronic interactions, affecting binding to biological targets like GPR139 .
Synthetic Utility :
- The target compound is synthesized via sulfinamide intermediates (e.g., using HATU/DIPEA coupling), achieving 40–96% yields in multi-step reactions . In contrast, para-substituted analogs (e.g., 4-methoxy derivatives) are prepared via lithium-halogen exchange, yielding ~65% .
Biological Relevance :
- Pharmacology : The meta-trifluoromethoxy derivative shows promise in central nervous system (CNS) targets due to its ability to cross the blood-brain barrier, whereas para-substituted analogs may favor peripheral actions .
- Enantiomeric Purity : Optical rotation data ([α] = –28.7 for related compounds) confirms high stereochemical control, critical for avoiding off-target effects in chiral drugs .
Physical Properties :
- Solubility : Hydrochloride salts (e.g., the target compound) exhibit improved aqueous solubility vs. free bases, facilitating formulation .
- Thermal Stability : Trifluoromethoxy derivatives generally show higher thermal stability than difluoro or methoxy analogs, as evidenced by their use in high-temperature reactions .
Biological Activity
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine, also known as (S)-trifluoromethoxyphenylethylamine, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a trifluoromethoxy group attached to a phenyl ring, which is known to enhance lipophilicity and influence biological interactions. The presence of fluorine atoms often alters the electronic properties of the molecule, which can enhance its binding affinity to biological targets.
Dopamine Receptor Interaction
Research indicates that compounds with similar structures to this compound may interact with dopamine receptors, particularly the D3 receptor. A study highlighted that certain derivatives exhibited selective agonistic activity at the D3 receptor while showing minimal activity at the D2 receptor, indicating potential therapeutic applications in neuropsychiatric disorders .
Inhibition of Enzymatic Activity
Compounds containing trifluoromethyl groups have been shown to inhibit various enzymes. For instance, a related study found that fluoroanisoles could significantly increase the potency for inhibiting serotonin uptake compared to non-fluorinated analogs . This suggests that this compound may also exhibit similar inhibitory effects on neurotransmitter transporters.
Neuroprotective Properties
The compound has been investigated for its neuroprotective potential. In vitro studies utilizing recombinant E. coli demonstrated effective biotransformation processes that produced neuroprotective compounds from related structures . This highlights the potential for this compound in developing treatments for neurodegenerative diseases.
Antimicrobial Activity
Recent research has shown that derivatives of similar compounds exhibit antimicrobial properties against various pathogens. For example, compounds with trifluoromethyl groups have demonstrated activity against Mycobacterium species, suggesting that this compound may also possess antimicrobial effects .
Case Study 1: Neuroprotective Effects
A study on a related compound showed significant neuroprotective effects in cellular models of oxidative stress. The mechanism involved modulation of apoptotic pathways, indicating that this compound could similarly influence these pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of fluorinated compounds were tested against drug-resistant strains of bacteria. Results indicated that certain modifications enhanced their efficacy, pointing to the potential for this compound in overcoming antibiotic resistance .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine with high enantiomeric purity?
- Methodology : Catalytic asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) is a preferred route for generating the (S)-enantiomer. Alternatively, kinetic resolution of racemic mixtures via chiral acylating agents (e.g., (+)-CSA) can achieve >95% enantiomeric excess (ee). Chiral HPLC (e.g., Chiralpak AD-H column) is critical for purity validation .
- Challenges : Low yields in asymmetric synthesis due to steric hindrance from the trifluoromethoxy group. Mitigation involves optimizing reaction temperature and catalyst loading .
Q. How can the enantiomeric purity of this compound be validated?
- Analytical Techniques :
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralcel OD-H) with hexane:isopropanol (90:10) mobile phase. Retention times for (S)- and (R)-enantiomers should differ by ≥1.5 min.
- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting in ¹H NMR signals for enantiomers .
Q. What safety protocols are recommended for handling fluorinated amines like this compound?
- Guidelines : Use PPE (nitrile gloves, goggles) and work in a fume hood. While direct toxicity data for this compound is limited, structurally similar fluorinated amines can release HF upon decomposition. Neutralize spills with calcium carbonate. Store under inert gas (argon) at –20°C to prevent racemization .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic reactions?
- Mechanistic Insight : The electron-withdrawing trifluoromethoxy group reduces electron density on the aromatic ring, directing electrophilic substitution to the meta position. In SN2 reactions, the amine’s nucleophilicity is attenuated, requiring activation via Boc protection or use of polar aprotic solvents (e.g., DMF) .
- Case Study : Attempted alkylation of the amine with benzyl bromide in THF yielded <10% product, whereas DMF increased yield to 65% .
Q. What strategies resolve low yields in chiral resolution during scale-up?
- Troubleshooting :
- Dynamic Kinetic Resolution : Use a palladium catalyst (e.g., Pd/C) with a chiral ligand to racemize the undesired enantiomer during resolution.
- Crystallization-Induced Diastereomer Transformation : Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) and exploit solubility differences .
Q. How can researchers analyze and mitigate by-products in the synthesis of this amine?
- By-Product Identification : LC-MS (ESI+) detects common impurities like des-fluoro analogs (m/z 206.1) or oxidized intermediates.
- Mitigation : Purify via column chromatography (silica gel, ethyl acetate:hexane gradient) or recrystallization from ethanol/water .
Q. What pharmacological assays are suitable for evaluating this compound’s bioactivity?
- In Vitro Assays :
- Enzyme Inhibition : Test against dihydroorotate dehydrogenase (DHODH) using a spectrophotometric assay (λ = 600 nm) to monitor ubiquinone reduction. IC₅₀ values <10 µM suggest antiviral potential .
- Cellular Uptake : Radiolabel the amine with ¹⁸F for PET imaging to study blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
